molecular formula C14H10Cl2N2OS B185267 N-[(2,3-dichlorophenyl)carbamothioyl]benzamide CAS No. 83697-81-8

N-[(2,3-dichlorophenyl)carbamothioyl]benzamide

Cat. No. B185267
CAS RN: 83697-81-8
M. Wt: 325.2 g/mol
InChI Key: RKTZKVKYRBHOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,3-dichlorophenyl)carbamothioyl]benzamide, also known as Diclofop-methyl, is a herbicide used for the control of annual and perennial grasses in crops such as wheat, barley, and rice. It belongs to the chemical family of aryloxyphenoxypropionates and is widely used in agriculture due to its high efficacy and low toxicity.

Mechanism Of Action

N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl works by inhibiting the synthesis of fatty acids in plants, which are essential for the growth and development of the plant. It specifically targets the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the first step in the biosynthesis of fatty acids. By inhibiting ACC, N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl prevents the production of fatty acids and ultimately leads to the death of the plant.

Biochemical And Physiological Effects

N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of fatty acid synthesis, the disruption of cell membranes, and the alteration of plant growth and development. It has also been shown to have effects on soil microbial communities, including changes in microbial biomass, activity, and diversity.

Advantages And Limitations For Lab Experiments

N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl is widely used in laboratory experiments due to its high efficacy and low toxicity. It is relatively easy to synthesize and can be used in a variety of experimental setups. However, it is important to note that N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl is a herbicide and should be handled with care. It should only be used in a well-ventilated area, and appropriate personal protective equipment should be worn.

Future Directions

There are several future directions for research on N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl. One area of research is the development of new herbicides with similar modes of action but with greater selectivity and lower environmental impact. Another area of research is the investigation of the effects of N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl on non-target organisms, such as soil microbes, insects, and birds. Additionally, research can be conducted to investigate the potential use of N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl in the treatment of certain diseases, such as cancer.

Synthesis Methods

N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl can be synthesized by reacting 2,3-dichlorophenyl isocyanate with 2-methyl-4-chlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with thiosemicarbazide to form the final compound, N-[(2,3-dichlorophenyl)carbamothioyl]benzamide.

Scientific Research Applications

N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl has been extensively studied for its herbicidal properties and its effects on plants, soil, and the environment. It has been used in research to study the mechanism of action of herbicides, the metabolism of plants, and the effects of herbicides on soil microbial communities. N-[(2,3-dichlorophenyl)carbamothioyl]benzamidehyl has also been used in studies to investigate the effects of herbicides on non-target organisms such as insects and birds.

properties

CAS RN

83697-81-8

Product Name

N-[(2,3-dichlorophenyl)carbamothioyl]benzamide

Molecular Formula

C14H10Cl2N2OS

Molecular Weight

325.2 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H10Cl2N2OS/c15-10-7-4-8-11(12(10)16)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20)

InChI Key

RKTZKVKYRBHOFG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C(NC2=C(C(=CC=C2)Cl)Cl)S

SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl

Other CAS RN

83697-81-8

Origin of Product

United States

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